molecular formula C12H13NO5 B113380 (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid CAS No. 97534-84-4

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Cat. No. B113380
CAS RN: 97534-84-4
M. Wt: 251.23 g/mol
InChI Key: XRRRGBIMHQARMF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid” is a chemical compound with the molecular formula C₁₂H₁₃NO₅ . It is often used in the field of organic chemistry as a building block or intermediate in the synthesis of more complex molecules.


Synthesis Analysis

The synthesis of “®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid” and similar compounds often involves the use of protecting groups such as Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) . These protecting groups are stable towards most nucleophiles and bases, making them ideal for use in complex synthesis pathways .

Scientific Research Applications

Synthesis of Peptide Derivatives

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is used in the synthesis of protected β-hydroxyaspartic acid, which is suitable for incorporation into peptides through solid-phase synthesis. This process involves key transformations such as ruthenium tetraoxide mediated oxidation and dichromate oxidation of the resulting primary alcohol to α-carboxylic acid, making it suitable for preparing gram quantities of the compound (Wagner & Tilley, 1990).

Chiral Vinylglycines Synthesis

The compound plays a role in the synthesis of chiral vinylglycines. For example, (R)- or (S)-benzyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate is obtained from serine and reacts with Wittig reagents to give alkenes. This method examines the scope and limitations of this new methodology for preparing chiral vinylglycines (Beaulieu, Duceppe, & Johnson, 1991).

Cyclization in Peptide Synthesis

The compound is involved in the efficient and racemization-free cyclization of N-benzyloxycarbonyl-L-threonine and N-benzyloxycarbonyl-L-serine to produce oxazolidine-4-carboxylic acid derivatives. This reaction is applied in the synthesis of active analogs of peptides, like tuftsin, demonstrating its utility in peptide synthesis (Stabinsky et al., 2009).

Selective Protection in Amino Acid Derivatives

It is used for the selective protection of side-chain carboxyl groups of amino acids like aspartic and glutamic acid. This facilitates the synthesis of β-aspartyl and γ-glutamyl peptides as α-carboxyl protected intermediates, proving its versatility in peptide modification (Itoh, 1969).

Construction of Pseudopeptide Foldamers

A 2-oxo-1,3-oxazolidine-4-carboxylic acid derivative is used as a building block for pseudopeptide foldamers. Detailed techniques like IR, NMR, and DFT computational modeling are employed to investigate the preferred three-dimensional structure of these homo-oligomers, indicating its potential in creating novel molecular structures (Tomasini et al., 2003).

Selective Cleavage in Peptide Synthesis

The compound is instrumental in the selective cleavage of serine peptides. For instance, its derivative enables the isolation of specific amino acids from serine peptides, showcasing its role in targeted peptide bond cleavage (Kaneko, Takeuchi, & Inui, 1968).

properties

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRGBIMHQARMF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215069
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

CAS RN

97534-84-4
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Reactant of Route 6
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Citations

For This Compound
2
Citations
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com
KM Sunasara - 2001 - search.proquest.com
With the exponential growth of biotechnology over the past decade, there has been an increasing need for developing economically productive downstream processing steps for the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.